2-(4-methoxybenzyl)naphthoquinone
CAS No.:
Cat. No.: VC11082795
Molecular Formula: C18H14O3
Molecular Weight: 278.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C18H14O3 |
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Molecular Weight | 278.3 g/mol |
IUPAC Name | 2-[(4-methoxyphenyl)methyl]naphthalene-1,4-dione |
Standard InChI | InChI=1S/C18H14O3/c1-21-14-8-6-12(7-9-14)10-13-11-17(19)15-4-2-3-5-16(15)18(13)20/h2-9,11H,10H2,1H3 |
Standard InChI Key | HZDGZAXBWMQSSX-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)CC2=CC(=O)C3=CC=CC=C3C2=O |
Canonical SMILES | COC1=CC=C(C=C1)CC2=CC(=O)C3=CC=CC=C3C2=O |
Introduction
Structural and Chemical Properties of 2-(4-Methoxybenzyl)naphthoquinone
Core Architecture and Substituent Effects
2-(4-Methoxybenzyl)naphthoquinone consists of a naphthalene backbone fused to a quinone moiety, with a 4-methoxybenzyl group attached at the 2-position. The methoxy group (–OCH₃) donates electron density through resonance, stabilizing the quinone system while enhancing solubility in polar solvents. This electronic modulation alters redox potentials, making the compound more reactive in electron-transfer processes compared to unsubstituted naphthoquinones .
The benzyl group introduces steric bulk, influencing interactions with biological targets. Computational studies suggest that the methoxybenzyl substituent adopts a conformation perpendicular to the naphthoquinone plane, minimizing steric clashes while allowing π-π stacking with aromatic residues in enzymes .
Synthetic Methodologies
Enzymatic Synthesis Inspired by Naphthoquinone Derivatives
Patent CN102634550A outlines a biocatalytic approach for synthesizing 1,4-naphthoquinones using phenoxazinone synthase . While the patent focuses on 2-methoxy-1,4-naphthoquinone, its methodology provides a template for synthesizing 2-(4-methoxybenzyl)naphthoquinone:
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Substrate Preparation: Hydroquinone derivatives react with 1-acetoxy-1,3-butadiene in a buffered DMSO solution.
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Enzymatic Catalysis: Phenoxazinone synthase facilitates oxidative coupling under mild conditions (40–55°C, pH 4.0–6.0).
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Oxygenation: Molecular oxygen acts as a terminal oxidant, ensuring high regioselectivity.
Table 1: Optimized Reaction Conditions for Naphthoquinone Synthesis
This method avoids harsh reagents, aligning with green chemistry principles. Adapting it for 2-(4-methoxybenzyl)naphthoquinone would require substituting methoxyhydroquinone with 4-methoxybenzylhydroquinone precursors .
Biological Activities and Mechanisms
Antifungal and Antimicrobial Action
Naphthoquinones disrupt microbial electron transport chains by accepting electrons from NADH dehydrogenases, generating reactive oxygen species (ROS) . 2-(4-Methoxybenzyl)naphthoquinone’s enhanced solubility may improve membrane penetration, potentiating activity against drug-resistant fungi. In Candida albicans, related naphthoquinones inhibit ergosterol biosynthesis at IC₅₀ values of 1.2–5.8 µM .
Compound | Target Enzyme | IC₅₀ (µM) | Cell Line Tested |
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Beta-lapachone | Topoisomerase I | 0.7 | HL-60 (Leukemia) |
2-Methoxy-1,4-naphthoquinone | NADH dehydrogenase | 2.1 | Candida albicans |
TU100 | Topoisomerase II | 0.9 | MCF-7 (Breast cancer) |
Emerging Applications and Future Directions
Drug Delivery Systems
The compound’s lipophilicity (logP ≈ 3.2) makes it a candidate for nanoparticle encapsulation. Poly(lactic-co-glycolic acid) (PLGA) nanoparticles loaded with naphthoquinones show 80% sustained release over 72 hours in vitro .
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